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Compound of Interest

Compound Name: 7-Nonenal, 8-methyl-

Cat. No.: B058376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific physicochemical properties of

7-Nonenal, 8-methyl- is limited. This guide provides a framework of established

methodologies for the determination of these properties, intended to support research and

development activities.

Introduction
7-Nonenal, 8-methyl- is an unsaturated aldehyde with the molecular formula C10H18O.

Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded

to a hydrogen atom and a hydrocarbon radical. The physicochemical properties of such

compounds are crucial for understanding their behavior in various systems, including their

potential applications in drug development, flavor and fragrance industries, and as chemical

intermediates. This document outlines the known information and provides detailed

experimental protocols for the comprehensive characterization of 7-Nonenal, 8-methyl-.

Physicochemical Data
The following table summarizes the available data for isomers of methyl-nonenal and indicates

the properties that require experimental determination for 7-Nonenal, 8-methyl-.
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Property Value Source / Method

Chemical Structure
Requires Spectroscopic

Elucidation

Molecular Formula C₁₀H₁₈O -

Molecular Weight 154.25 g/mol Calculated

Boiling Point Data not available
Requires Experimental

Determination

Melting Point Data not available
Requires Experimental

Determination

Density Data not available
Requires Experimental

Determination

Solubility Data not available
Requires Experimental

Determination

Refractive Index Data not available
Requires Experimental

Determination

Calculated LogP 3.102 ChemSrc[1]

Polar Surface Area (PSA) 17.07 Å² ChemSrc[1]

Note: The Molecular Formula and Weight are consistent for all C10H18O isomers. The LogP

and PSA values are for the isomer 8-methyl-7-nonenal and should be considered as estimates

for 7-Nonenal, 8-methyl-.

Experimental Protocols
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small

quantity of a liquid.

Materials:

Thiele tube
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Mineral oil

Thermometer (calibrated)

Small test tube (fusion tube)

Capillary tube (sealed at one end)

Rubber band or wire for attaching the test tube to the thermometer

Bunsen burner or other heat source

Stand and clamp

Procedure:

Fill the Thiele tube with mineral oil to a level just above the side arm.

Add a small amount (approximately 0.5 mL) of 7-Nonenal, 8-methyl- into the small test

tube.

Place the capillary tube, sealed end up, into the test tube containing the sample.

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level

with the thermometer bulb.

Suspend the thermometer and attached tube in the Thiele tube, making sure the sample is

immersed in the mineral oil.

Gently heat the side arm of the Thiele tube with a slow flame. This design promotes

convection currents, ensuring uniform heating of the oil bath.

As the temperature rises, a slow stream of bubbles will emerge from the open end of the

capillary tube.

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

Remove the heat source and allow the apparatus to cool slowly.
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The boiling point is the temperature at which the stream of bubbles stops and the liquid just

begins to enter the capillary tube.[2] Record this temperature.

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-

dependent.

Density Measurement
The density of a liquid can be determined by measuring its mass and volume.

Materials:

Pycnometer (specific gravity bottle) or a volumetric flask (e.g., 5 or 10 mL)

Analytical balance (accurate to ±0.0001 g)

Constant temperature water bath

7-Nonenal, 8-methyl- sample

Procedure:

Clean and dry the pycnometer or volumetric flask thoroughly.

Weigh the empty, dry flask on the analytical balance and record its mass (m1).

Fill the flask with distilled water up to the calibration mark.

Place the flask in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches

thermal equilibrium.

Adjust the water level to the calibration mark, ensuring there are no air bubbles.

Dry the outside of the flask and weigh it. Record this mass (m2).

Empty and dry the flask completely.

Fill the flask with the 7-Nonenal, 8-methyl- sample up to the calibration mark.
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Equilibrate the temperature in the same constant temperature water bath.

Adjust the liquid level to the mark, dry the exterior, and weigh the flask. Record this mass

(m3).

The density of water (ρ_water) at the experimental temperature is known. The density of the

sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m3 - m1) / (m2 -

m1)] * ρ_water

Solubility Assessment
The solubility of 7-Nonenal, 8-methyl- should be determined in a range of solvents with

varying polarities.

Materials:

Small test tubes

Vortex mixer

A range of solvents:

Polar protic (e.g., water, ethanol)

Polar aprotic (e.g., acetone, dimethyl sulfoxide)

Nonpolar (e.g., hexane, toluene)

7-Nonenal, 8-methyl- sample

Procedure:

Add approximately 1 mL of a chosen solvent to a test tube.

Add a small, measured amount of 7-Nonenal, 8-methyl- (e.g., 10 mg) to the test tube.

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
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Observe the mixture. If the solid has completely dissolved, the compound is soluble at that

concentration.

If the compound has not dissolved, continue adding small, measured increments of the

sample until saturation is reached or insolubility is confirmed.

Categorize the solubility as:

Freely soluble: If a clear solution is formed quickly.

Sparingly soluble: If dissolution is slow or incomplete.

Insoluble: If the compound does not dissolve.

Repeat this process for each of the selected solvents. Lower molecular weight aldehydes

and ketones show some solubility in water due to the potential for hydrogen bonding with

water molecules.[3][4][5] This solubility decreases as the length of the hydrocarbon chain

increases.[4][6]

Structural Elucidation and Purity Analysis
A combination of spectroscopic techniques is essential for confirming the chemical structure

and assessing the purity of 7-Nonenal, 8-methyl-.

GC-MS is a powerful technique for separating volatile compounds and identifying them based

on their mass-to-charge ratio and fragmentation patterns. It is widely used for the analysis of

aldehydes.[7][8]

Instrumentation and Conditions (Typical):

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, HP-5ms, or similar

non-polar column).

Carrier Gas: Helium or Hydrogen at a constant flow rate.

Inlet: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).
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Oven Temperature Program: A temperature gradient is used to separate components. A

typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and

hold for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Detector: Electron multiplier.

Sample Preparation:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or

hexane).

For trace analysis or analysis in complex matrices, derivatization may be necessary to

improve volatility and detection. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-

Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[7]

Data Analysis:

The retention time from the gas chromatogram provides information on the compound's

volatility and interaction with the stationary phase.

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular

weight of the compound. For long-chain aldehydes, the molecular ion peak is often

detectable.[9][10]

Characteristic fragmentation patterns for aldehydes include α-cleavage and McLafferty

rearrangement, which can help in structural confirmation.[11]

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions for 7-Nonenal, 8-methyl-:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6630274/
https://www.scirp.org/journal/paperinformation?paperid=81835
https://www.scirp.org/pdf/ajac_2018011717511042.pdf
https://sites.science.oregonstate.edu/~gablek/CH336/Chapter17/aldehyde_spec.htm
https://www.benchchem.com/product/b058376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1740-

1720 cm⁻¹ for a saturated aliphatic aldehyde.[12] Conjugation with a C=C double bond, as in

this molecule, would shift this peak to a lower wavenumber, typically around 1710-1685

cm⁻¹.[12][13][14]

C-H Stretch (Aldehyde): Two characteristic, moderate intensity peaks are expected around

2830-2695 cm⁻¹. The peak around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[12][15]

C=C Stretch: A medium intensity peak is expected in the 1680-1640 cm⁻¹ region.

=C-H Bending (out-of-plane): Peaks in the 1000-650 cm⁻¹ region can provide information

about the substitution pattern of the alkene.

C-H Stretch (Alkyl): Strong absorptions just below 3000 cm⁻¹.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy (Expected Chemical Shifts):

Aldehydic Proton (-CHO): A highly deshielded proton, appearing as a singlet or a multiplet

(depending on coupling with adjacent protons) in the δ 9-10 ppm region.[11][15][16] This is a

very distinctive signal for an aldehyde.

Olefinic Protons (-CH=CH-): Protons on the double bond will appear in the δ 5-6.5 ppm

region. Their chemical shifts and coupling constants will be indicative of their position and the

stereochemistry of the double bond.

Allylic Protons (-CH₂-CH=CH-): Protons on the carbon adjacent to the double bond will be

found in the δ 2.0-2.5 ppm region.

Alkyl Protons: Protons of the methyl and methylene groups in the rest of the chain will

appear in the δ 0.8-1.7 ppm region.

¹³C NMR Spectroscopy (Expected Chemical Shifts):
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Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is highly deshielded and will appear

in the δ 190-215 ppm region.[15]

Olefinic Carbons (-CH=CH-): Carbons of the double bond will resonate in the δ 100-150 ppm

region.

Alkyl Carbons: The remaining sp³ hybridized carbons will appear in the upfield region of the

spectrum (δ 10-60 ppm).

Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical

characterization of 7-Nonenal, 8-methyl-.
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Caption: Workflow for the Physicochemical Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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